molecular formula C12H18N2O B13266988 N-[1-(Pyridin-2-yl)ethyl]oxan-4-amine

N-[1-(Pyridin-2-yl)ethyl]oxan-4-amine

Cat. No.: B13266988
M. Wt: 206.28 g/mol
InChI Key: FUZJINYQDWPQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Pyridin-2-yl)ethyl]oxan-4-amine (CAS 1020969-13-4) is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . Its structure integrates a pyridine ring and a tetrahydropyran (oxane) ring, a scaffold frequently explored in medicinal chemistry for its potential as a building block for novel bioactive molecules . Compounds featuring similar aminopyridine and saturated heterocycle motifs are under investigation in pharmaceutical research for their biological activity. For instance, recent patent literature describes novel aminopyridine derivatives as inhibitors of DNA-Activated Protein Kinase (DNA-PK), suggesting potential applications in oncology research, particularly in the development of therapies for neoplastic diseases . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(1-pyridin-2-ylethyl)oxan-4-amine

InChI

InChI=1S/C12H18N2O/c1-10(12-4-2-3-7-13-12)14-11-5-8-15-9-6-11/h2-4,7,10-11,14H,5-6,8-9H2,1H3

InChI Key

FUZJINYQDWPQPT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NC2CCOCC2

Origin of Product

United States

Preparation Methods

Method 1: Reductive Amination Approach

Step 1: Preparation of 2-(Pyridin-2-yl)acetaldehyde

  • Starting from 2-pyridinecarboxaldehyde, which can be synthesized via oxidation of 2-(pyridin-2-yl)ethanol or obtained commercially.
  • Alternatively, direct oxidation of 2-(pyridin-2-yl)ethanol using oxidizing agents like PCC (Pyridinium chlorochromate) or Swern oxidation.

Step 2: Reductive Amination with Oxan-4-amine

  • React 2-(pyridin-2-yl)acetaldehyde with oxan-4-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
  • Solvent: Methanol or ethanol.
  • Conditions: Mild heating (~20-40°C), pH adjusted to facilitate imine formation.

Reaction Scheme:

2-(Pyridin-2-yl)acetaldehyde + Oxan-4-amine → N-[1-(Pyridin-2-yl)ethyl]oxan-4-amine

Purification: Crystallization or chromatography.

Method 2: Nucleophilic Substitution on a Pyridine Derivative

Step 1: Synthesis of 2-(Pyridin-2-yl)ethyl halide

  • React 2-(pyridin-2-yl)ethanol with thionyl chloride or phosphorus tribromide to form the corresponding halide.

Step 2: Nucleophilic substitution with oxan-4-amine

  • The halide reacts with oxan-4-amine in a polar aprotic solvent like DMF or DMSO.
  • Conditions: Elevated temperature (~80-110°C), with stirring.

Reaction Scheme:

2-(Pyridin-2-yl)ethyl halide + Oxan-4-amine → this compound

Purification: Extraction, washing, and chromatography.

Method 3: Catalytic Cross-Coupling (Less Common)

  • Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to couple a pyridin-2-yl precursor with an amine-bearing oxan derivative.
  • Conditions: Elevated temperature, inert atmosphere, specific ligands.

Reaction Conditions and Catalysts

Method Catalysts Solvent Temperature Yield Remarks
Reductive Amination NaBH3CN, Pd/C MeOH, EtOH 20-40°C Variable Mild conditions, high selectivity
Nucleophilic Substitution None (halogenation step), no catalyst DMSO, DMF 80-110°C Moderate Requires halogenation step
Cross-Coupling Pd(0) complexes Toluene, dioxane 80-120°C Variable Suitable for complex derivatives

Purification and Characterization

Summary of Key Findings

Aspect Details
Precursors 2-(Pyridin-2-yl)ethanol, oxan-4-amine, halogenated pyridine derivatives
Reaction Type Reductive amination, nucleophilic substitution, or cross-coupling
Catalysts Palladium-based catalysts, sodium cyanoborohydride
Solvents Methanol, ethanol, DMSO, DMF
Reaction Conditions Mild to moderate heating, inert atmosphere for cross-coupling
Purification Chromatography, crystallization

Chemical Reactions Analysis

Types of Reactions

N-[1-(Pyridin-2-yl)ethyl]oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-[1-(Pyridin-2-yl)ethyl]oxan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(Pyridin-2-yl)ethyl]oxan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-[1-(Pyridin-2-yl)ethyl]oxan-4-amine with key analogues:

Compound Name Molecular Formula Substituents Key Structural Features Reference
This compound C₁₂H₁₈N₂O Oxan-4-amine Oxygen-containing oxane ring
LP (2-(piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine) C₁₃H₂₀N₄ Piperazine Nitrogen-rich piperazine ring
4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline C₁₃H₁₃ClN₂ 4-Chloroaniline Aromatic chloro-substituent
1a (N-((1-Methyl-1H-imidazol-2-yl)methylene)-1-(pyridin-2-yl)ethane-amine) C₁₂H₁₄N₄ 1-Methylimidazole Imidazole heterocycle
[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine C₁₁H₁₆N₂O₂ Oxan-4-yloxy Ether linkage to oxane

Key Observations :

  • Oxane vs.
  • Aromatic vs. Heterocyclic Substituents : Replacement of oxane with 4-chloroaniline (as in ) or imidazole (as in ) alters electronic properties and steric bulk, impacting binding interactions in biological systems.

Key Observations :

  • Copper catalysis (e.g., for 1a ) offers moderate yields (~53%), while reductive amination (e.g., ) is a versatile but yield-unreported method.
  • Purification often involves column chromatography or crystallization, as seen in .

Physicochemical and Spectroscopic Properties

  • NMR Data :

    • For 1a: ¹H NMR (CD₃OD) δ 8.48 (m, 1H, pyridine-H), 4.63 (q, J = 6.7 Hz, 1H, CH), 1.59 (d, J = 6.7 Hz, 3H, CH₃) .
    • For 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline: Crystallographic data confirmed planar geometry and hydrogen bonding .
  • Solubility and Stability :

    • The oxane ring’s ether oxygen may improve aqueous solubility compared to purely aromatic analogues like 4-chloroaniline derivatives .
    • Piperazine-containing LP likely exhibits higher polarity due to multiple nitrogen atoms.

Biological Activity

N-[1-(Pyridin-2-yl)ethyl]oxan-4-amine is a compound of significant interest in pharmacology due to its structural characteristics and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring attached to an ethyl group that connects to an oxan-4-amine moiety. Its molecular formula is C12H16N2C_{12}H_{16}N_{2} with a molecular weight of approximately 194.27 g/mol. The presence of the pyridine ring suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).

Structural Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₆N₂
Molecular Weight194.27 g/mol
Hydrogen Bond Acceptors2
Topological Polar Surface Area34.2 Ų

Biological Activity

The biological activity of this compound is primarily linked to its role as a ligand for several receptors, particularly serotonin receptors, which are crucial for various physiological functions.

Research indicates that this compound may act as an antagonist or modulator at the 5-HT6 receptor , which is involved in cognitive functions and appetite regulation. This interaction suggests potential applications in treating conditions such as schizophrenia and obesity.

Case Studies and Research Findings

  • Serotonin Receptor Interaction : Studies have shown that derivatives of pyridine compounds often exhibit activity against serotonin receptors, particularly the 5-HT6 receptor. This receptor's modulation can influence cognitive processes and appetite, indicating therapeutic potential for psychiatric disorders .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial and antiviral properties, making it a candidate for further biological evaluation .
  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, such as lysosomal phospholipase A2 (LPLA), which plays a role in phospholipid metabolism. In vitro assays demonstrated that certain concentrations of this compound could effectively inhibit LPLA activity, suggesting its potential use in treating diseases related to phospholipid accumulation .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other biologically active compounds, allowing for comparative studies regarding their efficacy and safety profiles.

Compound NameActivity TypeReference
N-[2-(Pyridin-2-yl)ethyl]oxan-4-amineSerotonin receptor modulator
Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-aminesMacrofilaricides
Pyridopyrimidine derivativesAnticancer agents

Future Directions

The ongoing research into this compound highlights its potential as a therapeutic agent. Future studies should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and safety profile of the compound in animal models.
  • Mechanistic Studies : To elucidate the precise mechanisms by which it interacts with biological targets.
  • Clinical Trials : To assess its efficacy in treating specific conditions such as schizophrenia and obesity.

Q & A

Q. What are the common synthetic routes for N-[1-(Pyridin-2-yl)ethyl]oxan-4-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves alkylation of oxan-4-amine derivatives with pyridin-2-yl-containing reagents. For example, analogous compounds like 1-ethyl-N-phenylpiperidin-4-amine are synthesized via alkylation of N-phenylpiperidin-4-amine with ethyl halides under basic conditions (e.g., NaH or K₂CO₃ in ethanol/acetonitrile) . Optimization includes:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol improves solubility of intermediates.
  • Purification : Column chromatography or recrystallization ensures ≥98% purity, as seen in structurally related compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyridin-2-yl substitution) and amine proton environments. For example, ethyl groups in analogous compounds show triplet signals near δ 1.2–1.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peak at m/z corresponding to C₁₂H₁₉N₂O).
  • UV-Vis : λmax ~255 nm (similar to pyridine derivatives) aids in concentration determination .

Q. How should researchers design initial biological activity screening for this compound?

Methodological Answer:

  • Target selection : Prioritize enzymes/receptors with binding pockets for pyridine and oxane motifs (e.g., acetylcholine esterase or kinase inhibitors) .
  • In vitro assays : Use fluorescence-based enzymatic inhibition assays (e.g., IC₅₀ determination) with positive controls like donepezil for cholinesterase studies .
  • Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK293) to establish safety margins .

Q. What safety protocols are essential during handling and storage?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Store at –20°C in airtight, light-protected containers to prevent degradation (≥5-year stability under these conditions) .
  • Waste disposal : Segregate organic waste and coordinate with certified hazardous waste services .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. SHELXD (for structure solution) and SHELXL (for refinement) are optimized for small-molecule crystallography .
  • Twinned data : For challenging crystals (e.g., pseudo-merohedral twinning), SHELXL’s twin refinement tools (BASF parameter) improve model accuracy .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How can conflicting data on synthetic yields be analyzed and resolved?

Methodological Answer:

  • Root-cause analysis : Compare reaction scales (e.g., lab vs. industrial). For example, N-ethylpiperidine derivatives show 10–15% yield drops at >100 g scales due to heat dissipation inefficiencies .
  • DoE (Design of Experiments) : Use factorial design to isolate variables (e.g., solvent polarity, base strength). Response surface methodology (RSM) optimizes conditions .
  • Analytical cross-validation : Pair HPLC purity data with ¹H NMR integration to detect unaccounted impurities .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Pyridin-2-yl’s π-π stacking with aromatic residues is a key SAR driver .
  • Analog synthesis : Modify the oxane ring (e.g., replace with piperidine) and compare bioactivity. For instance, N-ethyltetrahydropyran-4-amine derivatives show 3x lower potency than piperidine analogs .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify essential motifs (e.g., amine group positioning) .

Q. How is this compound utilized in multi-step syntheses of complex heterocycles?

Methodological Answer:

  • Intermediate in C–N coupling : Catalyze Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos to attach aryl groups to the oxane amine .
  • Building block for fused rings : React with α,β-unsaturated ketones via Michael addition to form pyrido-oxane hybrids (e.g., imidazo[1,5-a]pyrazine derivatives) .
  • Protecting group strategies : Use Boc-protected intermediates to selectively functionalize the pyridine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.